molecular formula C17H29N5O B215355 N-[2-(diethylamino)ethyl]-6-(4-methyl-1-piperazinyl)nicotinamide

N-[2-(diethylamino)ethyl]-6-(4-methyl-1-piperazinyl)nicotinamide

Cat. No. B215355
M. Wt: 319.4 g/mol
InChI Key: KRROYUKWBASWAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(diethylamino)ethyl]-6-(4-methyl-1-piperazinyl)nicotinamide, commonly known as DMXAA, is a small molecule drug that has shown promising results in preclinical studies as an anti-cancer agent. It was first discovered in the early 1990s by scientists at the Auckland Cancer Society Research Centre in New Zealand. Since then, DMXAA has been the subject of numerous studies investigating its synthesis, mechanism of action, and potential applications in cancer therapy.

Mechanism of Action

Further research is needed to fully understand the mechanism of action of DMXAA and how it activates the immune system.
5. Formulation optimization: Optimization of the formulation of DMXAA may improve its efficacy and reduce potential toxicity.
In conclusion, DMXAA is a promising anti-cancer agent that has shown potent anti-tumor activity in preclinical models. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.

Advantages and Limitations for Lab Experiments

One of the major advantages of DMXAA as an anti-cancer agent is its ability to activate the immune system, which can lead to long-lasting anti-tumor effects. However, DMXAA has also been shown to have some limitations in preclinical studies, including a narrow therapeutic window and potential toxicity at high doses.

Future Directions

There are several potential future directions for research on DMXAA, including:
1. Combination therapy: DMXAA may be effective in combination with other cancer therapies, such as chemotherapy or immunotherapy.
2. Biomarker identification: Biomarkers may be identified that can predict which patients are most likely to respond to DMXAA treatment.
3. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of DMXAA in humans.
4.

Synthesis Methods

DMXAA can be synthesized using a multi-step process that involves the reaction of nicotinic acid with diethylamine, followed by the addition of 4-methylpiperazine and subsequent purification steps. The final product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

DMXAA has been extensively studied in preclinical models of cancer, including xenograft models and genetically engineered mouse models. It has been shown to have potent anti-tumor activity in a variety of cancer types, including lung, breast, and colon cancers. DMXAA works by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of tumor cells.

properties

Product Name

N-[2-(diethylamino)ethyl]-6-(4-methyl-1-piperazinyl)nicotinamide

Molecular Formula

C17H29N5O

Molecular Weight

319.4 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide

InChI

InChI=1S/C17H29N5O/c1-4-21(5-2)9-8-18-17(23)15-6-7-16(19-14-15)22-12-10-20(3)11-13-22/h6-7,14H,4-5,8-13H2,1-3H3,(H,18,23)

InChI Key

KRROYUKWBASWAI-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)C1=CN=C(C=C1)N2CCN(CC2)C

Canonical SMILES

CCN(CC)CCNC(=O)C1=CN=C(C=C1)N2CCN(CC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.